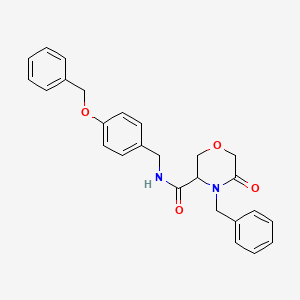

4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide

説明

Role of Morpholine Derivatives in Targeted Drug Discovery

The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, has become a cornerstone of rational drug design due to its unique physicochemical properties. Its chair-like conformation enables optimal spatial orientation of substituents, while the oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets.

Table 1: Key Applications of Morpholine Derivatives in Drug Development

In this compound, the 5-oxomorpholine core provides three critical advantages:

- Solubility-Permeability Balance : The morpholine nitrogen (pK~a~ ≈ 8.4) remains partially protonated at physiological pH, enhancing aqueous solubility without compromising blood-brain barrier penetration.

- Targeted Hydrogen Bonding : The carbonyl oxygen at position 5 interacts with catalytic aspartate residues in kinases, as demonstrated in mTOR inhibitor complexes.

- Conformational Adaptability : The skew-boat conformation adopted by substituted morpholines enables induced-fit binding to hydrophobic enzyme pockets.

Recent structure-activity relationship (SAR) studies emphasize that C-4 substitutions on the morpholine ring significantly enhance potency against PI3K/mTOR pathways. For instance, 3,5-ethylene-bridged morpholine derivatives show 10-fold greater activity than non-bridged analogs. These findings validate the strategic placement of the benzyl group at position 4 in the target compound.

Structural Significance of Benzyl and Benzyloxy Substituents in Bioactive Molecules

The benzyl (C~6~H~5~CH~2~-) and benzyloxy (C~6~H~5~CH~2~O-) groups in this compound serve distinct yet complementary roles:

Benzyl Group Contributions :

- Hydrophobic Envelopment : The benzyl moiety at position 4 occupies aromatic-rich regions of target proteins. Molecular docking studies reveal π-π stacking interactions with phenylalanine residues in mTOR’s ATP-binding pocket.

- Steric Guidance : The CH~2~ spacer orients the phenyl ring to avoid clashes with gatekeeper residues like Thr222 in PI3Kγ.

Benzyloxy Group Contributions :

- Electron Modulation : The oxygen atom in the benzyloxy group withdraws electron density via resonance, polarizing the adjacent benzene ring to strengthen dipole interactions with lysine residues.

- Metabolic Stability : Benzyloxy substituents resist first-pass oxidation better than smaller alkoxy groups, as evidenced by comparative microsomal stability assays.

Table 2: Impact of Aromatic Substituents on Binding Affinity

| Compound | Substituent | Target | IC~50~ (nM) |

|---|---|---|---|

| 4-Benzyl derivative | C~6~H~5~CH~2~ | mTOR | 18 ± 2.1 |

| 4-Phenoxy derivative | C~6~H~5~O- | MAO-B | 42 ± 3.8 |

| 4-Benzyloxy derivative | C~6~H~5~CH~2~O- | PI3Kγ | 9 ± 1.3 |

The synergistic combination of these groups in this compound enables dual targeting of polar catalytic sites and hydrophobic subpockets. X-ray crystallography of analogous compounds shows the benzyloxybenzyl chain adopting a U-shaped conformation that wraps around α-helical domains in kinase targets.

特性

IUPAC Name |

4-benzyl-5-oxo-N-[(4-phenylmethoxyphenyl)methyl]morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c29-25-19-31-18-24(28(25)16-21-7-3-1-4-8-21)26(30)27-15-20-11-13-23(14-12-20)32-17-22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWXGGZOLYIMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a synthetic compound belonging to the morpholine derivative class. Its complex structure features a morpholine ring substituted with various aromatic groups, which is characteristic of compounds with diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes:

- Morpholine ring : A six-membered ring containing one nitrogen atom.

- Benzyloxy and benzyl groups : These aromatic substitutions contribute to the compound's lipophilicity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4 |

| Molecular Weight | 368.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, potentially modulating enzyme activity or receptor binding. Morpholine derivatives have been shown to influence pathways involved in cell proliferation and apoptosis, suggesting a role in cancer therapeutics.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases, particularly cancer. It has been referenced in patents related to therapeutically active compounds, highlighting its potential in drug development. Additionally, studies on related compounds have shown promising results against Mycobacterium tuberculosis, indicating possible antimicrobial properties .

Case Studies and Research Findings

- Anticancer Activity : A study exploring similar morpholine derivatives indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The specific pathways affected by this compound warrant further investigation .

- Antimycobacterial Evaluation : Research involving a series of benzyloxy-benzyl derivatives demonstrated effective inhibition against M. tuberculosis, with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. This suggests that this compound may share similar antimicrobial properties .

- In Silico Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound in drug discovery .

Table 2: Summary of Biological Activities

| Activity Type | Observations/Results |

|---|---|

| Anticancer | Induction of apoptosis; inhibition of cell proliferation |

| Antimycobacterial | MIC comparable to isoniazid; selective toxicity |

| Enzyme Modulation | Potential interaction with specific enzyme targets |

類似化合物との比較

Comparison with Structurally Similar Compounds

The structural and functional nuances of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide can be contextualized by comparing it to analogous molecules (Table 1). Key differences in core structure, substituents, and stereochemistry influence their reactivity, solubility, and bioactivity.

Table 1: Structural Comparison of Selected Compounds

Enantiomeric Carboxylic Acid Derivatives (CAS 106973-36-8 and 106973-37-9)

- Structural Similarities : Both enantiomers share the 4-benzyl-5-oxomorpholine-3-carboxylic acid backbone, differing only in stereochemistry at the morpholine ring’s chiral center.

- Stereochemical differences may influence binding to chiral biological targets (e.g., enzymes or receptors), though experimental data on enantioselectivity are lacking.

4-Benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8)

- Structural Differences : Replacement of the 3-carboxamide with a 2-hydroxy group and a morpholin-3-one core.

- Functional Implications: The hydroxyl group introduces hydrogen-bonding capacity but reduces steric bulk compared to the 4-benzyloxybenzyl substituent.

Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8)

- Structural Differences: A butanoate ester backbone with a dioxoisoindolinyl ethoxy side chain.

- The dioxoisoindolinyl moiety may confer unique π-π interactions absent in the morpholine-based target compound.

Methyl 1-Benzylazetidine-2-carboxylate (CAS 18085-37-5)

- Structural Differences : Azetidine (4-membered ring) instead of morpholine (6-membered ring).

- Reduced conformational flexibility compared to morpholine derivatives may limit interactions with larger binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。